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molecular formula C13H12ClNO2 B8453594 6-Chloroacetyl-8-ethylcarbostyril

6-Chloroacetyl-8-ethylcarbostyril

Cat. No. B8453594
M. Wt: 249.69 g/mol
InChI Key: QRVSVPPSSLGANL-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

To a solution of 62 ml of chloroacetyl chloride in 600 ml of carbon disulfide were added, with ice-cooling, 173 g of aluminum chloride and 44 g of 8-ethylcarbostyril in this order. The mixture was refluxed for 6 hours. The reaction mixture was subjected to distillation to remove carbon disulfide. The residue was poured into ice water. The mixture was stirred at room temperature overnight. The insoluble portion was collected by filtration, washed with water and dried to obtain 55 g of 6-chloroacetyl-8-ethylcarbostyril as a brown powder.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:10]([C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:21]=1[NH:20][C:19](=[O:22])[CH:18]=[CH:17]2)[CH3:11]>C(=S)=S>[Cl:1][CH2:2][C:3]([C:14]1[CH:15]=[C:16]2[C:21](=[C:12]([CH2:10][CH3:11])[CH:13]=1)[NH:20][C:19](=[O:22])[CH:18]=[CH:17]2)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
C(C)C=1C=CC=C2C=CC(NC12)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove carbon disulfide
ADDITION
Type
ADDITION
Details
The residue was poured into ice water
FILTRATION
Type
FILTRATION
Details
The insoluble portion was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)C=1C=C2C=CC(NC2=C(C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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